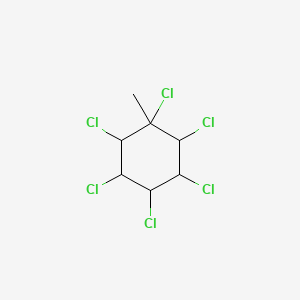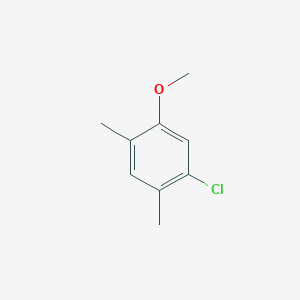
1-Chloro-5-methoxy-2,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-methoxy-2,4-dimethylbenzene is an aromatic compound with a benzene ring substituted by a chlorine atom, a methoxy group, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-5-methoxy-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity . Specific synthetic routes may include:
Chlorination: Introduction of the chlorine atom can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Methoxylation: The methoxy group can be introduced using methanol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-5-methoxy-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles and may be conducted under reflux conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-methoxy-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-Chloro-5-methoxy-2,4-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s effects are mediated by the formation of sigma complexes and subsequent reactions with nucleophiles or electrophiles. The pathways involved include the activation of aromatic rings and the stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,4-dimethylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-Methoxy-2,4-dimethylbenzene:
1-Chloro-4-methoxy-2,3-dimethylbenzene: Similar structure but with different substitution patterns, leading to variations in properties and applications.
Uniqueness: 1-Chloro-5-methoxy-2,4-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (chlorine) groups on the benzene ring influences its behavior in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
78353-05-6 |
|---|---|
Molekularformel |
C9H11ClO |
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
1-chloro-5-methoxy-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-6-4-7(2)9(11-3)5-8(6)10/h4-5H,1-3H3 |
InChI-Schlüssel |
VRARKRQZBRXHKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14441962.png)
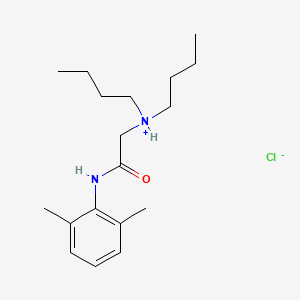
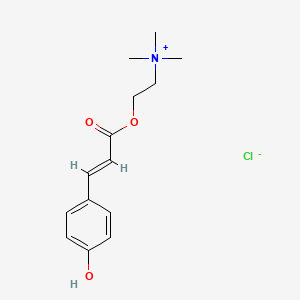
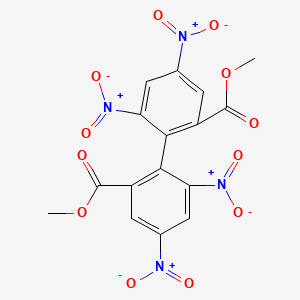
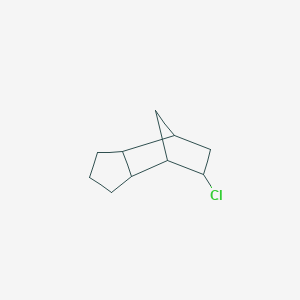

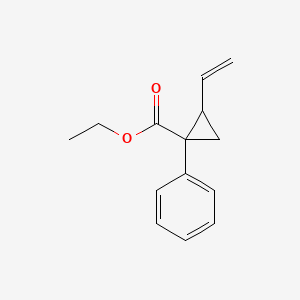
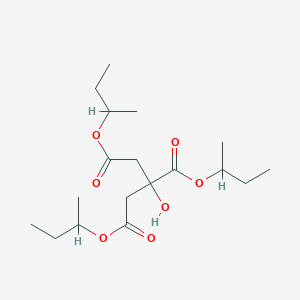
![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)
![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)

![2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride](/img/structure/B14442002.png)
![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
